molecular formula C19H15BrN2O2S B11058580 4-bromo-N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}benzenesulfonamide

4-bromo-N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}benzenesulfonamide

Cat. No.: B11058580
M. Wt: 415.3 g/mol
InChI Key: CVERHTUPFIGTTH-SNAWJCMRSA-N
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Description

4-BROMO-N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, a pyridine ring, and a sulfonamide group

Preparation Methods

The synthesis of 4-BROMO-N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}BENZENE-1-SULFONAMIDE typically involves several steps, including the formation of intermediate compounds and the use of specific reagents and conditions. One common synthetic route involves the Heck reaction, where 4,7-dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine is reacted with N,N-diphenyl-4-vinylaniline in the presence of a palladium catalyst (Pd(PPh3)4) and triethylamine (Et3N) in anhydrous toluene . The reaction mixture is degassed with argon and stirred at 110°C for an extended period (e.g., 64 hours) to achieve the desired product.

Chemical Reactions Analysis

4-BROMO-N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: The presence of the pyridine ring and the vinyl group allows for coupling reactions, such as the Heck reaction, to form more complex structures.

Common reagents used in these reactions include palladium catalysts, triethylamine, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-BROMO-N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}BENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-BROMO-N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}BENZENE-1-SULFONAMIDE involves its interaction with molecular targets and pathways. The presence of the sulfonamide group allows it to interact with enzymes and proteins, potentially inhibiting their activity. The pyridine ring and vinyl group contribute to its binding affinity and specificity towards certain molecular targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-BROMO-N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}BENZENE-1-SULFONAMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H15BrN2O2S

Molecular Weight

415.3 g/mol

IUPAC Name

4-bromo-N-[3-[(E)-2-pyridin-4-ylethenyl]phenyl]benzenesulfonamide

InChI

InChI=1S/C19H15BrN2O2S/c20-17-6-8-19(9-7-17)25(23,24)22-18-3-1-2-16(14-18)5-4-15-10-12-21-13-11-15/h1-14,22H/b5-4+

InChI Key

CVERHTUPFIGTTH-SNAWJCMRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)/C=C/C3=CC=NC=C3

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)C=CC3=CC=NC=C3

Origin of Product

United States

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